
2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(azepan-1-IL)-2-(4-clorofenil)acético es un compuesto orgánico sintético que presenta un anillo de azepan de siete miembros y un grupo clorofenilo unido a una parte de ácido acético
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(azepan-1-IL)-2-(4-clorofenil)acético típicamente involucra los siguientes pasos:
Formación del anillo de azepan: El anillo de azepan se puede sintetizar mediante reacciones de ciclización que involucran precursores apropiados.
Unión del grupo clorofenilo: El grupo clorofenilo se puede introducir mediante sustitución aromática electrófila u otros métodos adecuados.
Formación de la parte de ácido acético: El grupo ácido acético se puede introducir mediante reacciones de carboxilación.
Métodos de producción industrial
Los métodos de producción industrial pueden involucrar la optimización de las rutas sintéticas anteriores para la producción a gran escala, centrándose en el rendimiento, la pureza y la rentabilidad. Los catalizadores y las condiciones de reacción específicas a menudo se emplean para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, formando potencialmente ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción podrían conducir a la formación de alcoholes o aminas.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden emplear nucleófilos como iones hidróxido o aminas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Explorado por su potencial actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la fabricación química.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(azepan-1-IL)-2-(4-clorofenil)acético depende de sus interacciones específicas con los objetivos moleculares. Puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(piperidin-1-IL)-2-(4-clorofenil)acético: Estructura similar pero con un anillo de piperidina de seis miembros.
Ácido 2-(morfolin-1-IL)-2-(4-clorofenil)acético: Contiene un anillo de morfolina en lugar de un anillo de azepan.
Singularidad
El ácido 2-(azepan-1-IL)-2-(4-clorofenil)acético es único debido a su anillo de azepan de siete miembros, que puede conferir propiedades químicas y biológicas distintas en comparación con sus homólogos de seis miembros.
Propiedades
Fórmula molecular |
C14H18ClNO2 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-2-(4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C14H18ClNO2/c15-12-7-5-11(6-8-12)13(14(17)18)16-9-3-1-2-4-10-16/h5-8,13H,1-4,9-10H2,(H,17,18) |
Clave InChI |
YTSJGXCJUVDOEV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)
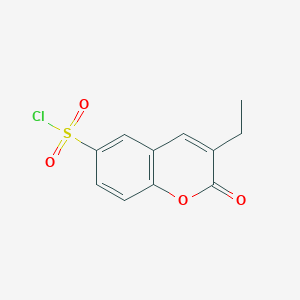
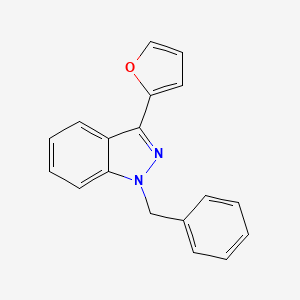
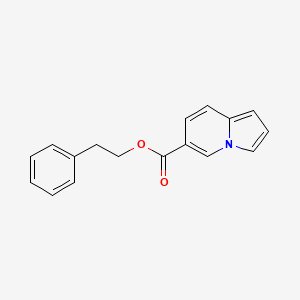
![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)
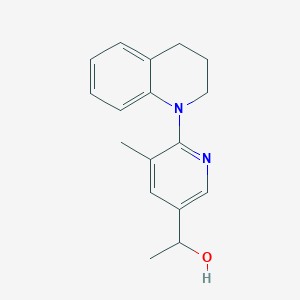
![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850423.png)
![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)
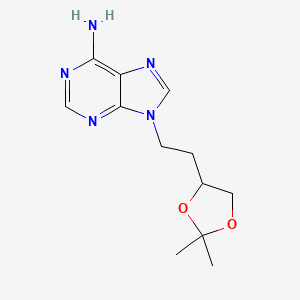
![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)
![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
